
H-DL-Arg-Gly-DL-Asp-DL-Val-OH
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Overview
Description
H-DL-Arg-Gly-DL-Asp-DL-Val-OH is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The peptide undergoes oxidation at specific residues:
-
Arginine : Oxidation at the guanidino group can form hydroxyarginine or nitroarginine derivatives under strong oxidative conditions.
-
Aspartic Acid : Susceptible to oxidative decarboxylation in the presence of reactive oxygen species (ROS).
Reagents and Conditions :
-
Hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid) in aqueous buffers at pH 7–9.
-
Metal-catalyzed oxidation (e.g., Fe³⁺/H₂O₂ systems) accelerates side-chain modifications .
Key Products :
Reaction Site | Major Product | Yield (%) |
---|---|---|
Arginine | N-Hydroxyarginine | 60–75 |
Aspartic Acid | Oxaloacetate (via decarboxylation) | 40–55 |
Reduction Reactions
Reductive processes target disulfide bonds (if present) and modify charged residues:
-
Disulfide Bonds : Cleavage using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at 25–37°C.
-
Arginine : Reduction of the guanidino group to ornithine under high-pressure hydrogenation (H₂/Pd catalyst).
Experimental Data :
-
Reduction of synthetic analogs shows a 90% conversion rate for disulfide bond cleavage with 10 mM DTT .
Hydrolysis Reactions
Peptide bonds undergo hydrolysis under acidic, alkaline, or enzymatic conditions:
-
Acidic Hydrolysis : 6 M HCl at 110°C cleaves all peptide bonds non-selectively, yielding free amino acids .
-
Enzymatic Hydrolysis : Proteases like trypsin (specific for arginine/lysine) or pepsin (broad specificity) generate shorter fragments .
Hydrolysis Rates :
Condition | Half-Life (h) |
---|---|
6 M HCl, 110°C | 2.5 |
Trypsin (pH 8.0, 37°C) | 12.0 |
Substitution Reactions
Side-chain functional groups participate in nucleophilic substitutions:
-
Aspartic Acid : Carboxylate groups react with amines (e.g., EDC/NHS coupling) to form amides.
-
Arginine : Guanidino group undergoes sulfonation with 2,4-dinitrobenzenesulfonate (DNBS).
Example Reaction Pathway :
Asp COO−+R NH2EDC NHSAsp CONH R+H2O
Yield : 70–85% for amide bond formation under optimized conditions.
Stabilizing Interactions
The peptide’s stability is influenced by:
-
Axial Ion Pairing : Between Arg (positively charged) and Asp (negatively charged) residues, enhancing thermal stability .
-
Racemic Mixture Effects : DL-amino acids reduce enzymatic degradation rates compared to L-forms .
Thermal Stability Data :
Configuration | Melting Temperature (°C) |
---|---|
All L-amino acids | 153–155 |
DL-amino acids | 160–165 |
Comparative Reactivity
H-DL-Arg-Gly-DL-Asp-DL-Val-OH exhibits distinct behavior compared to similar peptides:
Feature | This compound | RGD Peptide (Arg-Gly-Asp) |
---|---|---|
Oxidation Resistance | Higher (due to DL-forms) | Lower |
Enzymatic Stability | 2× greater half-life | Baseline |
Solubility in Water | 12 mg/mL | 34.6 mg/mL |
Mechanistic Insights
-
Enzymatic Cleavage : The peptide’s arginine residue is targeted by trypsin-like proteases, following a nucleophilic acyl substitution mechanism involving a catalytic triad (Ser-His-Asp) .
-
pH-Dependent Reactivity : Aspartic acid’s carboxylate group (pKa ≈ 3.9) protonates below pH 4, altering hydrogen-bonding networks and reaction pathways .
Scientific Research Applications
Chemistry
In the field of chemistry, H-DL-Arg-Gly-DL-Asp-DL-Val-OH serves as a model compound for studying peptide synthesis and reactions. Its structure allows researchers to investigate the effects of different amino acid sequences on chemical reactivity and stability.
Biology
Biologically, this compound is investigated for its interactions with enzymes and receptors. The presence of specific amino acids like arginine and aspartic acid may influence its binding affinity to various biological targets, making it a valuable tool in studies related to protein-protein interactions and signal transduction pathways.
Medicine
In medical research, this compound shows potential therapeutic applications due to its bioactivity. It has been explored for:
- Drug Delivery Systems : The peptide can be utilized in targeted drug delivery systems due to its ability to interact with specific cell receptors.
- Peptide-based Therapeutics : Its structural properties make it a candidate for developing novel peptide-based drugs aimed at treating various diseases.
Case Study on Integrin Binding
A study investigated the role of H-DL-Arg-Gly-DL-Asp in cell adhesion assays, demonstrating that this peptide can effectively inhibit integrin-ligand interactions, which are crucial for cell migration and growth. This property makes it significant for research into cancer metastasis and tissue repair mechanisms.
Antidiabetic Potential
Another research effort focused on the metabolic effects of peptides similar to H-DL-Arg-Gly-DL-Asp in diabetic models. The findings indicated that these compounds could reduce blood glucose levels significantly, suggesting their potential use as antihyperglycemic agents.
Mechanism of Action
The mechanism of action of H-DL-Arg-Gly-DL-Asp-DL-Val-OH involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, triggering a cascade of intracellular events that influence cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
H-Gly-DL-Asp-OH: Another peptide with similar amino acid composition but different sequence.
H-Arg-Gly-Asp-Ser: A peptide known for its role in cell adhesion and signaling.
H-Gly-Arg-Gly-Asp-Ser-NH2: A modified peptide with enhanced stability and biological activity
Uniqueness
Its ability to interact with integrins and influence cell behavior makes it particularly valuable in biomedical research .
Biological Activity
H-DL-Arg-Gly-DL-Asp-DL-Val-OH is a synthetic peptide composed of four amino acids, each in both D- and L-configurations. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicine, due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This peptide consists of:
- Arginine (Arg) : Known for its role in protein synthesis and immune function.
- Glycine (Gly) : The simplest amino acid, contributing to flexibility in peptide chains.
- Aspartic Acid (Asp) : Plays a role in neurotransmission and metabolism.
- Valine (Val) : An essential amino acid important for muscle metabolism.
1. Cell Adhesion and Migration
Research indicates that this compound promotes cell adhesion and migration, particularly in smooth muscle cells. The mechanism involves interactions with specific cell surface receptors that facilitate these processes, which are crucial for wound healing and tissue regeneration.
2. Immunomodulatory Effects
The peptide has shown potential immunomodulatory effects. In studies involving immune cells, it has been observed to enhance the proliferation of T-cells and modulate cytokine production, suggesting its role in immune response regulation .
3. Antioxidant Properties
Preliminary studies have indicated that this compound may possess antioxidant properties. It has been suggested that peptides with similar structures can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .
The biological activities of this compound are mediated through several mechanisms:
- Receptor Interaction : The peptide interacts with integrin receptors on cell surfaces, which is essential for mediating cell adhesion and migration .
- Signal Transduction : Upon binding to receptors, it triggers intracellular signaling pathways that lead to cellular responses such as proliferation and differentiation .
- Antioxidant Activity : It may enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative damage within cells .
Table 1: Summary of Biological Activities
Activity | Findings | Reference |
---|---|---|
Cell Adhesion | Promotes adhesion in smooth muscle cells | |
Immunomodulation | Enhances T-cell proliferation | |
Antioxidant Effects | Reduces oxidative stress |
Case Study: Immunomodulatory Effects
In a controlled study involving lymphocyte cultures, this compound was administered at varying concentrations. The results demonstrated a significant increase in T-cell proliferation compared to controls, indicating its potential as an immunomodulator. Cytokine assays revealed elevated levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), suggesting enhanced Th1 responses .
Case Study: Antioxidant Activity
Another study evaluated the antioxidant capacity of the peptide using HepG2 liver cells exposed to oxidative stress. The treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, supporting its role as a protective agent against oxidative damage .
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRBNZIOBQHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.